molecular formula C17H17ClN2O4S2 B8368606 4-chloro-N-((5-(4-oxopiperidin-1-ylsulfonyl)thiophen-2-yl)methyl)benzamide

4-chloro-N-((5-(4-oxopiperidin-1-ylsulfonyl)thiophen-2-yl)methyl)benzamide

Cat. No. B8368606
M. Wt: 412.9 g/mol
InChI Key: YXYZWXRBHIBALW-UHFFFAOYSA-N
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Patent
US07544700B2

Procedure details

A solution of 5-({[1-(4-Chloro-phenyl)-methanoyl]-amino}-methyl)-thiophene-2-sulfonyl chloride (1b) (5.0 g, 14 mmol) in 100 ml chloroform and a solution of 4-piperidinone hydrochloride monohydrate (4.3 g, 28 mmol) in 21 ml of NaOH (2N) were stirred vigorously for 15 h. The reaction was quenched with HCl (2N) and the organic layer was extracted twice with HCl (2N) and twice with brine. The dried organic phase affords after evaporation of chloroform 5.8 g (99.5%) of (63c) as a colourless solid: 1H NMR (CDCl3) δ7.67 (d, J=8.7 Hz, 2H), 7.42-7.38 (m, 3H), 6.99 (d, J=3.8 Hz, 1H), 6.53 (t, J=5.3 Hz, 1H), 4.74 (d, J=6.0 Hz, 2H), 3.37 (d, J=6.2 Hz, 4H), 2.50 (d, H=6.2 Hz, 4H).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([NH:10][CH2:11][C:12]2[S:16][C:15]([S:17](Cl)(=[O:19])=[O:18])=[CH:14][CH:13]=2)=[O:9])=[CH:4][CH:3]=1.O.Cl.[NH:23]1[CH2:28][CH2:27][C:26](=[O:29])[CH2:25][CH2:24]1>C(Cl)(Cl)Cl.[OH-].[Na+]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([NH:10][CH2:11][C:12]2[S:16][C:15]([S:17]([N:23]3[CH2:28][CH2:27][C:26](=[O:29])[CH2:25][CH2:24]3)(=[O:19])=[O:18])=[CH:14][CH:13]=2)=[O:9])=[CH:4][CH:3]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(=O)NCC1=CC=C(S1)S(=O)(=O)Cl
Name
Quantity
4.3 g
Type
reactant
Smiles
O.Cl.N1CCC(CC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
21 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with HCl (2N)
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted twice with HCl (2N) and twice with brine
CUSTOM
Type
CUSTOM
Details
The dried organic phase affords
CUSTOM
Type
CUSTOM
Details
after evaporation of chloroform 5.8 g (99.5%) of (63c) as a colourless solid

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C(=O)NCC=2SC(=CC2)S(=O)(=O)N2CCC(CC2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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